4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
Description
Properties
Molecular Formula |
C15H14FN3O2 |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14FN3O2/c16-12-5-1-10(2-6-12)9-18-14(20)11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H,18,20)(H3,17,19,21) |
InChI Key |
HWRLKKVFGIAFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)NC(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Conditions
Carbonyldiimidazole (CDI) activates carboxylic acids or amines for nucleophilic substitution. For 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide, CDI facilitates the formation of the carbamoylamino group via urea linkage.
Procedure :
- Activation : 4-Aminobenzamide reacts with CDI in anhydrous THF at 0–25°C, forming an imidazolide intermediate.
- Coupling : The intermediate reacts with 4-fluorobenzylamine at 50–80°C for 12–24 hours.
- Purification : Recrystallization from ethanol/water yields the product (purity >98%).
Optimization :
- Catalysis : Adding imidazole·HCl accelerates the reaction by 3–5×, achieving 85–92% yields.
- Solvent-free conditions : Eliminating solvents reduces waste, maintaining 80–88% efficiency.
Data Table 1: CDI-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Activation | CDI, THF, 25°C, 2h | 95 | 99 | |
| Coupling | 4-Fluorobenzylamine, 80°C, 12h | 88 | 98 | |
| Purification | Ethanol/water recrystallization | 85 | 99 |
Isocyanate-Amine Coupling
Direct Reaction with 4-Isocyanatobenzamide
This one-step method involves the nucleophilic attack of 4-fluorobenzylamine on 4-isocyanatobenzamide.
Procedure :
- Reaction : 4-Isocyanatobenzamide and 4-fluorobenzylamine react in dichloromethane (DCM) at 0°C for 1 hour, followed by stirring at 25°C for 12 hours.
- Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate).
Challenges :
- Isocyanate stability : Moisture-sensitive intermediates require inert conditions.
- Yield : 70–75% due to competing hydrolysis.
Data Table 2: Isocyanate Route Performance
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12h | |
| Yield | 73% | |
| Purity | 95% |
Multi-Step Functionalization of Benzamide Precursors
Nitro Reduction and Carbamoylation
A three-step approach optimizes yield through intermediate isolation:
Procedure :
- Nitrobenzamide synthesis : 4-Nitrobenzoyl chloride reacts with 4-fluorobenzylamine in DCM with triethylamine (TEA), yielding 4-nitro-N-[(4-fluorophenyl)methyl]benzamide (92%).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine (98% yield).
- Carbamoylation : The amine reacts with CDI in THF, followed by quenching with ammonium chloride (85% yield).
Advantages :
Data Table 3: Multi-Step Synthesis Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrobenzamide formation | 4-Nitrobenzoyl chloride, TEA, DCM | 92 |
| Hydrogenation | H₂, Pd/C, ethanol | 98 |
| Carbamoylation | CDI, THF, NH₄Cl | 85 |
Comparative Analysis of Methods
Efficiency and Environmental Impact
| Method | Yield (%) | Byproducts | Scalability | Green Metrics |
|---|---|---|---|---|
| CDI-mediated | 85–92 | Imidazole, CO₂ | High | ★★★★☆ |
| Isocyanate | 70–75 | Urea, HCl | Moderate | ★★☆☆☆ |
| Multi-Step | 80–85 | Nitro intermediates | High | ★★★☆☆ |
Key Observations :
Chemical Reactions Analysis
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
Anti-inflammatory and Anticancer Properties
Research indicates that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide exhibits potential anti-inflammatory and anticancer activities. It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammatory responses. Additionally, its structural properties allow it to interact effectively with biological targets, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory enzymes |
| Anticancer | Interaction with cancer-related pathways |
| Enzyme inhibition | Binding to specific enzymes or receptors |
Biochemical Research Applications
The compound serves as a biochemical probe for studying enzyme interactions and protein functions. Its unique structure allows it to bind effectively to various biological targets, making it valuable in medicinal chemistry and biological research.
Material Science Applications
Beyond its pharmaceutical relevance, 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide is explored in material science for developing advanced materials with tailored properties such as enhanced thermal stability and electrical conductivity. The compound's chemical structure allows it to act as a building block in synthesizing more complex molecules.
Table 2: Material Science Applications
| Application Area | Description |
|---|---|
| Advanced materials | Development of materials with specific properties |
| Synthetic building block | Used in the synthesis of complex molecules |
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in vitro by inhibiting the activity of cyclooxygenase enzymes involved in the inflammatory response.
- Anticancer Activity Research : Another investigation highlighted its potential as an anticancer agent by showing effective binding to cancer-related receptors, influencing cell proliferation pathways.
- Biochemical Probing : The compound was utilized as a probe in enzyme assays, revealing critical insights into enzyme kinetics and interactions that are essential for drug development .
Mechanism of Action
The mechanism of action of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Carbamoylamino vs.
- Fluorobenzyl Group : Common in antifungal (PC945 ), anticancer (capmatinib ), and antiparasitic agents (), this moiety enhances lipophilicity and metabolic stability.
- Heterocyclic Additions: Imidazole () or triazole () substituents improve binding to kinases or microbial targets but may reduce solubility compared to the carbamoylamino group.
Pharmacokinetic Considerations
- The carbamoylamino group’s polarity may enhance aqueous solubility compared to halogenated (e.g., bromo in ) or aryl (e.g., quinoline in capmatinib ) analogs.
- Fluorine’s electron-withdrawing effect in the 4-fluorobenzyl group could improve membrane permeability, as observed in PC945’s inhaled formulation .
Biological Activity
4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide, with the molecular formula and a molecular weight of 287.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. The structure features a benzamide core modified with a carbamoylamino group and a 4-fluorophenyl substituent, which enhances its biological activity through unique electronic properties.
The presence of the fluorine atom in the phenyl ring contributes to the compound's stability and bioactivity. Fluorine substitution is known to enhance binding affinities to biological targets, making this compound a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Biological Activity
Research indicates that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide exhibits several biological activities:
- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Activity : Preliminary studies suggest that it could act as an anticancer agent by interacting with cellular pathways involved in tumor growth. It has been explored as a biochemical probe for studying enzyme interactions and protein functions.
The mechanism by which 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide exerts its effects involves binding to specific receptors or enzymes. The fluorine substituent enhances the compound's binding affinity, which may lead to improved therapeutic efficacy against certain biological targets. This characteristic is particularly relevant in the context of drug design, where selectivity and potency are crucial.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide:
- HDAC Inhibition : Research on structurally similar compounds has shown that fluorinated benzamides can selectively inhibit histone deacetylases (HDACs), which are critical in cancer biology. For instance, one study reported that fluorinated derivatives exhibited potent inhibitory activity against HDAC3 with an IC50 value of 95.48 nM . This suggests that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide may share similar mechanisms.
- Antitumor Activity : A related study highlighted that compounds with similar structures demonstrated significant antiproliferative effects on various cancer cell lines, indicating potential for further development as anticancer agents . The structural modifications provided by the carbamoylamino and fluorophenyl groups may enhance these effects.
- Receptor Tyrosine Kinase Inhibition : Another investigation into benzamide derivatives revealed their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. Compounds showed up to 92% inhibition against EGFR at low concentrations, suggesting that similar activity could be expected from 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide .
Comparative Analysis
The following table summarizes key findings regarding the biological activities of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide and related compounds:
| Compound Name | Activity Type | IC50 Value | Target/Mechanism |
|---|---|---|---|
| 4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide | Anti-inflammatory | Not specified | Enzyme inhibition in inflammatory pathways |
| N-(2-Amino-4-Fluorophenyl)-4-[bis(2-chloroethyl)amino]-benzamide | Anticancer | 95.48 nM (HDAC3) | Histone deacetylase inhibition |
| Benzamide derivatives | Antitumor | Varies | Receptor tyrosine kinase inhibition |
Q & A
Q. What are the optimal synthetic routes for 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves coupling a 4-fluorobenzylamine derivative with a benzamide precursor. Key steps include:
- Amide bond formation: Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .
- Optimization: Vary temperature (60–100°C), solvent polarity, and catalyst loading (e.g., DMAP for acylation) to improve yield. Monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide be confirmed?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Analyze H and C spectra for characteristic peaks (e.g., carbamoyl NH at δ 8.5–9.5 ppm, fluorophenyl protons at δ 7.2–7.4 ppm) .
- X-ray crystallography: Resolve crystal structure to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between carbamoyl and benzamide groups) .
- Mass spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS or MALDI-TOF .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinases) .
- Cellular assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values with known inhibitors .
- Binding studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound's electronic properties and binding interactions?
- Methodological Answer: The fluorine atom modulates electronic effects and steric interactions:
- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals .
- SAR studies: Synthesize analogs (e.g., replace fluorine with Cl, CH) and compare binding affinities via SPR or X-ray co-crystallography .
- Solubility studies: Measure logP values to assess lipophilicity changes using shake-flask or HPLC methods .
Q. How can contradictory data in biological activity across different assay models be resolved?
- Methodological Answer: Address discrepancies through orthogonal validation:
- Orthogonal assays: Confirm enzyme inhibition results using a complementary method (e.g., radiometric assay if initial data were fluorometric) .
- Cell permeability: Use Caco-2 monolayers or PAMPA assays to rule out false negatives due to poor membrane penetration .
- Metabolic stability: Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cellular assays .
Q. What strategies are effective in improving the metabolic stability of this benzamide derivative?
- Methodological Answer: Modify vulnerable functional groups while retaining activity:
- Isotopic labeling: Replace hydrogen with deuterium in the carbamoyl group to slow CYP450-mediated oxidation .
- Prodrug design: Mask the carbamoyl group as a tert-butyl carbamate, which is cleaved intracellularly .
- In silico prediction: Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide structural modifications .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on hydrogen bonding patterns?
- Methodological Answer:
- Re-refinement: Re-process raw diffraction data with software like SHELXL or PHENIX to validate bond distances and angles .
- Temperature-dependent studies: Collect data at multiple temperatures (100K vs. 298K) to assess thermal motion effects on hydrogen bonds .
- Comparative analysis: Overlay structures with analogs (e.g., 4-chloro-N-phenylbenzamide) to identify conserved interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
